4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid
Description
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid (C₈H₈O₆, MW 200.14) is a substituted pentenedioic acid featuring a methoxy-oxoethylidene group at the 4-position. This compound is generated during the oxidative degradation of lignin-derived phenolic compounds, such as vanillin, via oxygen-radical irradiation .
Properties
CAS No. |
81158-26-1 |
|---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(E,4Z)-4-(2-methoxy-2-oxoethylidene)pent-2-enedioic acid |
InChI |
InChI=1S/C8H8O6/c1-14-7(11)4-5(8(12)13)2-3-6(9)10/h2-4H,1H3,(H,9,10)(H,12,13)/b3-2+,5-4- |
InChI Key |
BRLKMQDUIDXWEA-IAROGAJJSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC(=O)C=C(C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can be achieved through a multi-step process. One common method involves the reaction of squaric acid dichloride with pyridine and methyl cyanoacetate . The reaction is typically carried out in anhydrous dichloromethane at low temperatures to avoid contact with atmospheric moisture . The crude product is then crystallized from a mixture of dimethylformamide and methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethylidene group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions . Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-(2-methoxy-2-oxoethylidene)-2-pentenedioic acid and analogous compounds:
Physicochemical Properties
- Polarity and Solubility : The presence of two carboxylic acid groups in this compound increases its polarity compared to ester derivatives like diethyl glutaconate. However, the methoxy-oxoethylidene group may reduce solubility in aqueous media due to hydrophobic contributions.
Biological Activity
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10O4
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), which are implicated in various diseases.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of conditions like arthritis and colitis.
1. Antioxidant Properties
Research indicates that this compound effectively reduces oxidative stress in cellular models. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases.
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory disorders.
Case Studies
Several studies have documented the biological effects of this compound:
- Neuroprotective Effects : In a study involving neurodegenerative models, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.
- Anti-cancer Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
